molecular formula C32H34Cl2F3N3O2 B6594387 SPD304Hydrochloride CAS No. 1049741-03-8

SPD304Hydrochloride

Cat. No.: B6594387
CAS No.: 1049741-03-8
M. Wt: 620.5 g/mol
InChI Key: GOZMBJCYMQQACI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SPD304Hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification methods. Quality control measures, including HPLC and mass spectrometry, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

SPD304Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of substituted analogs .

Scientific Research Applications

SPD304Hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study protein-protein interactions and the effects of small molecule inhibitors on these interactions.

    Biology: Employed in cell signaling studies to understand the role of TNF-α in various biological processes.

    Medicine: Investigated for its potential therapeutic applications in treating chronic inflammatory diseases by inhibiting TNF-α activity.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting TNF-α

Mechanism of Action

SPD304Hydrochloride exerts its effects by binding to the trimeric TNF-α subunits, displacing one of the trimer units, and causing the dissociation of the trimer. This results in the loss of activity at the receptor TNFR1. The compound specifically interacts with the Glycine 122 residue, inhibiting the trimerization of TNF-α, which is essential for its biological activity. Additionally, this compound inhibits the activity of the receptor activator of nuclear factor-κB ligand (RANKL) through a similar interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SPD304Hydrochloride is unique due to its specific mechanism of action, targeting the trimeric structure of TNF-α and causing its dissociation. This specificity and the ability to inhibit TNF-α activity with high selectivity make it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

1049741-03-8

Molecular Formula

C32H34Cl2F3N3O2

Molecular Weight

620.5 g/mol

IUPAC Name

6,7-dimethyl-3-[[methyl-[2-[methyl-[[1-[3-(trifluoromethyl)phenyl]indol-3-yl]methyl]amino]ethyl]amino]methyl]chromen-4-one;dihydrochloride

InChI

InChI=1S/C32H32F3N3O2.2ClH/c1-21-14-28-30(15-22(21)2)40-20-24(31(28)39)18-37(4)13-12-36(3)17-23-19-38(29-11-6-5-10-27(23)29)26-9-7-8-25(16-26)32(33,34)35;;/h5-11,14-16,19-20H,12-13,17-18H2,1-4H3;2*1H

InChI Key

GOZMBJCYMQQACI-UHFFFAOYSA-N

SMILES

CC1CC2C(CC1C)OC=C(C2=O)CN(C)CCN(C)CC3=CN(C4=CC=CC=C43)C5=CC=CC(=C5)C(F)(F)F.Cl.Cl

Canonical SMILES

CC1=CC2=C(C=C1C)OC=C(C2=O)CN(C)CCN(C)CC3=CN(C4=CC=CC=C43)C5=CC=CC(=C5)C(F)(F)F.Cl.Cl

Origin of Product

United States

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